molecular formula C12H10ClNO2S B11852159 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid CAS No. 886498-76-6

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid

Cat. No.: B11852159
CAS No.: 886498-76-6
M. Wt: 267.73 g/mol
InChI Key: RXVDODTYPKNXHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid typically involves the acylation of thiols. One efficient method is the use of N-urethane-protected α-amino/peptide thioacids from their corresponding acids and Na2S, mediated by EDC . This method is compatible with a wide variety of urethane protecting groups and side-chain functionalities.

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis and procurement . Companies like ChemScene and Ambeed provide in-stock or backordered impurities and bulk manufacturing services .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.

Scientific Research Applications

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid include:

  • 2-((6-Chloroquinolin-2-yl)thio)acetic acid
  • 2-((6-Methylquinolin-2-yl)thio)acetic acid
  • 2-((4-Methylquinolin-2-yl)thio)acetic acid

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the chloro and methyl groups on the quinoline ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

886498-76-6

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(6-chloro-4-methylquinolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)14-10-3-2-8(13)5-9(7)10/h2-5H,6H2,1H3,(H,15,16)

InChI Key

RXVDODTYPKNXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)SCC(=O)O

Origin of Product

United States

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